(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride

Description

Chemical Identity and Nomenclature

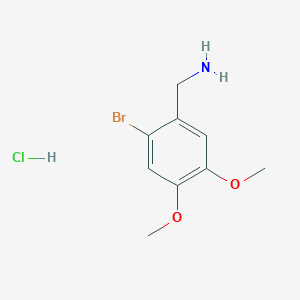

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride exists as a well-defined chemical entity with multiple recognized nomenclature systems and identifiers that facilitate its classification and study. The compound carries the Chemical Abstracts Service registry number 1251924-24-9, which serves as its primary identification code in chemical databases and literature. Alternative nomenclature includes (2-bromo-4,5-dimethoxyphenyl)methanamine hydrochloride and 1-(2-bromo-4,5-dimethoxyphenyl)methanamine hydrochloride, reflecting different naming conventions used across various chemical information systems.

The International Union of Pure and Applied Chemistry name for this compound is (2-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride, which systematically describes the structural features of the molecule. The compound's molecular formula C9H13BrClNO2 indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms. The International Chemical Identifier key for this compound is YTUGVGNECAARQQ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation of the compound is COC1=C(C=C(C(=C1)CN)Br)OC.Cl, which encodes the structural connectivity in a linear text format. This representation clearly shows the methoxy groups at the 4- and 5-positions, the bromine substituent at the 2-position, and the primary amine functionality attached to the benzyl carbon. The European Community number 157-028-2 provides additional regulatory identification for this compound.

Historical Context of Substituted Phenethylamine Derivatives

The development and study of substituted phenethylamine derivatives have deep historical roots in both natural product chemistry and synthetic medicinal chemistry, with significant contributions from pioneering researchers who established the foundation for understanding structure-activity relationships within this chemical class. The phenethylamine scaffold serves as the basic structural framework for numerous biologically active compounds, including naturally occurring neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the naturally occurring psychedelic compound mescaline.

Alexander Shulgin, a biochemist and pharmacologist, made substantial contributions to the field through his systematic synthesis and study of phenethylamine derivatives beginning in the 1960s. His work, documented in publications such as "Phenethylamines I Have Known and Loved," involved the creation of hundreds of structural modifications to explore how different substitution patterns influenced biological activity. Shulgin's research established that the most potent hallucinogenic compounds often featured 2,4,5-ring substitution patterns, providing crucial insights into structure-activity relationships.

The historical development of this field also encompasses the work of Professor David Nichols and his research team at Purdue University, who furthered understanding of synthetic analogues of naturally occurring compounds such as mescaline. Their research demonstrated that synthetic modifications could produce compounds with potency exceeding that of naturally occurring substances. This body of work contributed to the broader understanding of how specific functional groups and substitution patterns influence the pharmacological properties of phenethylamine derivatives.

The systematic study of substituted phenethylamines has revealed important insights about molecular recognition and receptor binding. Research has shown that compounds within this class can exhibit diverse pharmacological profiles, including central nervous system stimulation, hallucinogenic effects, and interactions with various neurotransmitter systems. The historical context of this research demonstrates how methodical chemical modification has led to improved understanding of structure-function relationships in medicinal chemistry.

Significance in Medicinal Chemistry Research

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride holds particular significance in medicinal chemistry research due to its structural features that make it valuable both as a research tool and as a potential synthetic intermediate for pharmaceutical development. The compound belongs to the broader class of substituted phenethylamines, which have demonstrated diverse biological activities and continue to serve as important scaffolds in drug discovery programs.

The presence of both bromine and methoxy substituents on the aromatic ring provides multiple sites for further chemical modification through various synthetic transformations. The bromine atom at the 2-position can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse functional groups that can modulate biological activity. The methoxy groups at the 4- and 5-positions contribute to the compound's electronic properties and may influence its interactions with biological targets through hydrogen bonding or hydrophobic interactions.

Research into related phenethylamine derivatives has demonstrated their potential applications in treating various medical conditions. Studies have shown that compounds within this structural class can interact with adenosine receptors, alpha-adrenergic receptors, beta-adrenergic receptors, and other important biological targets. The systematic modification of phenethylamine structures has led to the development of therapeutic agents for cardiovascular conditions, neurological disorders, and other medical applications.

The compound's potential as a synthetic intermediate stems from its readily modifiable functional groups and its relationship to other bioactive phenethylamine derivatives. The presence of the primary amine functionality allows for the formation of various derivatives through standard organic synthesis techniques, while the aromatic substitution pattern provides opportunities for further structural elaboration. This versatility makes the compound valuable for structure-activity relationship studies and for the development of compound libraries for biological screening.

The significance of this compound in contemporary medicinal chemistry research extends to its role in understanding how specific substitution patterns influence molecular properties such as solubility, stability, and biological activity. The systematic study of compounds like (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride contributes to the broader knowledge base that informs rational drug design approaches and helps guide the development of new therapeutic agents with improved efficacy and selectivity profiles.

Properties

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUGVGNECAARQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,4-Dimethoxybenzaldehyde

One common initial step is the bromination of 3,4-dimethoxybenzaldehyde in acetic acid using bromine. This reaction yields 2-bromo-4,5-dimethoxybenzaldehyde crystals, which can be isolated by filtration after solid precipitation.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Bromination | 3,4-Dimethoxybenzaldehyde + Br2 in Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | Solid precipitates, filtered |

Formation of 2-Bromo-4,5-dimethoxycinnamonitrile

The brominated aldehyde is reacted with acetonitrile in the presence of a catalyst (often sodium hydroxide or other bases) in an organic solvent. This step forms 2-bromo-4,5-dimethoxycinnamonitrile, a yellow solid that precipitates upon cooling and can be extracted and dried.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Condensation | 2-Bromo-4,5-dimethoxybenzaldehyde + Acetonitrile + Base | 2-Bromo-4,5-dimethoxycinnamonitrile | Yellow solid precipitate |

Reduction to 2-Bromo-4,5-dimethoxyphenylpropanenitrile

The cinnamonitrile intermediate is then reduced to the corresponding phenylpropanenitrile by refluxing with reducing agents such as sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Reduction | Cinnamonitrile + NaBH4 in MeOH or H2 + Pd/C | 2-Bromo-4,5-dimethoxyphenylpropanenitrile | High yield, mild conditions |

Preparation of (2-Bromo-4,5-dimethoxyphenyl)methyl Bromide Intermediate

An alternative route involves synthesis of (2-bromo-4,5-dimethoxyphenyl)methyl bromide, which can be converted to the target amine. This method is described in detail in patent literature:

- Step 1: Bromination of veratrole (1,2-dimethoxybenzene) with hydrobromic acid and hydrogen peroxide in methylene chloride at 15-25°C to give 4-bromo-veratrole.

- Step 2: Reaction of 4-bromo-veratrole with formaldehyde and a brominating agent (hydrobromic acid in acetic acid) at 15-50°C to yield (2-bromo-4,5-dimethoxyphenyl)methyl bromide.

- Purification: The crude bromide is dissolved in cyclohexane at 60°C, cooled to 10-15°C to crystallize the pure product, which is isolated by filtration.

| Step | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|

| Bromination | Veratrole + HBr + H2O2 in CH2Cl2, 15-25°C | 4-Bromo-veratrole | Extracted organic layer |

| Bromomethylation | 4-Bromo-veratrole + Formaldehyde + HBr in AcOH, 15-50°C | (2-Bromo-4,5-dimethoxyphenyl)methyl bromide | 80% yield, >97% purity by GC |

| Crystallization | Dissolved in cyclohexane, cooled to 10-15°C | Pure (2-bromo-4,5-dimethoxyphenyl)methyl bromide | Isolated by filtration |

Conversion to (2-Bromo-4,5-dimethoxyphenyl)methanamine Hydrochloride

The (2-bromo-4,5-dimethoxyphenyl)methyl bromide intermediate can be converted to the methanamine by nucleophilic substitution with ammonia or amine sources, followed by conversion to the hydrochloride salt by treatment with hydrochloric acid. While explicit detailed procedures for this final step are less frequently disclosed, standard amination and salt formation protocols are applied.

Alternative Synthetic Considerations and Notes

- Methylation and Bromination Routes: Starting from hydroquinone or veratrole, methylation can be performed using safer methylating agents such as betaine anhydrous with CaO, avoiding carcinogenic reagents like dimethyl sulfate.

- Bromomethylation: The bromomethylation of 1-bromo-2,5-dimethoxybenzene using NaBr, H2SO4, and paraformaldehyde is an alternative approach to introduce the bromomethyl group, which can be further transformed into the aldehyde or amine.

- Industrial Viability: The methods described in patents emphasize simplicity, high yield, low cost, and ease of scale-up, making them suitable for industrial production.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the amine group can undergo reduction to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of substituted phenylmethanamines.

Oxidation: Formation of quinones.

Reduction: Formation of secondary or tertiary amines.

Coupling: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. Its effects are mediated through binding to neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substitution patterns, pharmacological relevance, and physicochemical properties.

Substituent Position and Halogen Variation

Bromine vs. Chlorine Substitution

- 1-(2-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride (C9H11ClNO2·HCl): Replacing bromine with chlorine reduces molecular weight (263.10 g/mol) and alters lipophilicity. Chlorinated analogs may exhibit reduced receptor affinity compared to brominated derivatives due to weaker halogen bonding .

Methoxy Group Position

- 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B; C10H14BrNO2·HCl): A phenethylamine derivative with bromine at the 4-position and methoxy groups at 2,5-positions. The ethylamine chain (-CH2CH2NH2) enhances blood-brain barrier penetration, contributing to its hallucinogenic properties, unlike the methanamine analog .

Amine Chain Length and Functionalization

Methanamine vs. Ethylamine Derivatives

- (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride vs. Methanamine derivatives, with shorter chains, may exhibit reduced CNS activity but higher metabolic stability .

Functionalized Amines

- 3-(((4-Bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol Hydrochloride (4a; C17H19BrNO3·HCl): A phenethylamine derivative with a phenolic moiety. The hydroxyl group enhances solubility and hydrogen-bonding capacity, contrasting with the methanamine’s simpler structure .

Physicochemical and Pharmacological Data

Table 1: Comparative Data of Selected Analogs

Biological Activity

(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing research findings.

The molecular formula of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is C₉H₁₂BrNO₂·HCl. It is a derivative of phenethylamine and is characterized by the presence of bromine and methoxy groups on the aromatic ring, which influence its reactivity and biological activity.

Synthesis

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride involves several steps:

- Bromination : 4,5-dimethoxybenzaldehyde undergoes bromination.

- Reduction : The brominated compound is reduced to the corresponding alcohol.

- Amination : The alcohol is converted to the amine using ammonia or an amine source.

- Hydrochloride Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt.

The compound acts primarily as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. It has been shown to interact with neurotransmitter receptors and enzymes, leading to physiological responses that may be beneficial in treating neurological disorders.

Antimicrobial and Anticancer Properties

Research indicates that (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride exhibits antimicrobial and anticancer properties. It has been tested against various cancer cell lines, showing promising cytotoxic effects.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HL-60 | 0.08 | Induction of apoptosis |

| U937 | 0.17 | Cell cycle arrest |

| A549 | 0.05 | Inhibition of tubulin polymerization |

These findings suggest that the compound may be effective in targeting specific cancer types through mechanisms such as apoptosis induction and cell cycle modulation .

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound can inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II).

| Enzyme | Ki Value (nM) | Potential Application |

|---|---|---|

| hCA I | 2.53 ± 0.25 | Treatment for glaucoma |

| hCA II | 1.63 ± 0.11 | Treatment for epilepsy and Alzheimer's |

| AChE | 6.54 ± 1.03 | Potential Alzheimer's disease treatment |

These inhibitory activities suggest therapeutic potential in treating conditions like glaucoma, epilepsy, Parkinson's disease, and Alzheimer's disease .

Case Studies

In a notable case study involving intoxication from related compounds, urine analysis revealed metabolites indicating significant metabolic pathways for (2-Bromo-4,5-dimethoxyphenyl)methanamine derivatives. The study highlighted the compound's metabolic stability and potential for abuse, emphasizing the need for further pharmacological assessment .

Q & A

Q. How is this compound used in asymmetric synthesis?

- Chiral resolution : Employ chiral auxiliaries (e.g., (R)-BINOL) to separate enantiomers via diastereomeric salt formation .

- Catalytic asymmetric amination : Ru-phosphine complexes induce enantiomeric excess (ee >85%) in kinetic resolutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.